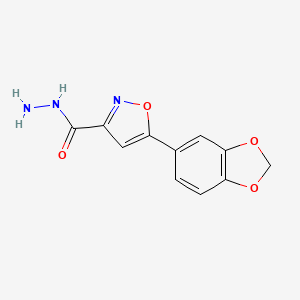

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide involves several stepsThe reaction conditions typically involve the use of catalytic amounts of palladium and copper, along with bases such as cesium carbonate

Analyse Chemischer Reaktionen

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, 5-(1,3-benzodioxol-5-yl)isoxazole-3-carbohydrazide is being explored for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values ranging from 26 to 65 µM against human colon adenocarcinoma and breast cancer cells . The mechanism of action often involves the inhibition of key cellular pathways associated with tumor growth and proliferation.

- Antimicrobial Properties : Compounds containing the isoxazole structure have demonstrated antimicrobial activities against several bacterial strains by disrupting their metabolic processes .

- Anti-inflammatory Effects : Some studies suggest that this compound may also reduce inflammation by modulating cytokine production, which could have implications for treating inflammatory diseases .

Biochemical Analysis

The compound plays a significant role in biochemical reactions, particularly in the context of proteomics research:

- Cellular Effects : It influences cell function by modulating signaling pathways and gene expression. Its ability to interact with biomolecules at the molecular level allows it to alter cellular metabolism and function .

- Metabolic Pathways : Research indicates that this compound is involved in various metabolic pathways, affecting processes such as energy metabolism and biosynthesis of macromolecules.

Materials Science

Due to its structural rigidity and electronic properties, this compound is being investigated for applications in materials science:

- Organic Electronics : The compound's unique properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance the performance of electronic devices .

Case Study 1: Anticancer Potential

A study focused on synthesizing various derivatives of this compound revealed significant anticancer activity. The synthesized compounds were tested against multiple cancer cell lines using MTS assays to gauge cytotoxicity. Results indicated that certain derivatives had IC50 values below 50 µM, suggesting strong potential as anticancer agents .

Case Study 2: Antidiabetic Applications

Another study investigated the antidiabetic potential of benzodioxole derivatives similar to this compound. In vivo experiments using streptozotocin-induced diabetic mice demonstrated that specific derivatives significantly reduced blood glucose levels while exhibiting minimal toxicity towards normal cells . This highlights the therapeutic potential of such compounds in managing diabetes.

Wirkmechanismus

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and regulation .

Vergleich Mit ähnlichen Verbindungen

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide can be compared with other similar compounds, such as 5-(1,3-Benzodioxol-5-yl)-3-isoxazolecarboxylic acid and 1-benzo[1,3]dioxol-5-yl derivatives . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific hydrazide group, which imparts distinct chemical and biological properties .

Biologische Aktivität

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

The compound features an isoxazole ring fused with a benzodioxole moiety, which contributes to its unique properties. Its IUPAC name is 5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbohydrazide, and it has notable structural characteristics that facilitate interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound influences various signaling pathways crucial for cell survival and proliferation.

- Gene Expression Regulation : It can modulate the expression of genes involved in cellular metabolism and apoptosis.

- Binding Interactions : The compound exhibits specific binding interactions with biomolecules, which may alter their activity.

Anticancer Activity

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects against several cancer cell lines using the sulforhodamine B (SRB) assay:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | Huh7 | 2.3 |

| 5r | HCT116 | 17.9 |

| 5t | MCF12A | >40 |

These results indicate selective cytotoxicity towards cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has also shown potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibiting XO can be beneficial for conditions like gout. A related study found that derivatives exhibited IC50 values significantly lower than allopurinol, a standard treatment for hyperuricemia .

Study on Anticancer Activity

In a recent investigation, the anticancer efficacy of various isoxazole derivatives was assessed against liver cancer cell lines (Huh7). The study highlighted that certain compounds led to G0/G1 phase arrest and reduced levels of cyclin-dependent kinase 4 (CDK4), indicating a mechanism for their anticancer effects .

Study on Xanthine Oxidase Inhibition

Another study focused on the design and synthesis of isoxazole derivatives aimed at XO inhibition. The lead compound demonstrated an impressive IC50 value of 0.13 µM against XO, showcasing its potential as a therapeutic agent for managing gout .

Eigenschaften

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c12-13-11(15)7-4-9(18-14-7)6-1-2-8-10(3-6)17-5-16-8/h1-4H,5,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVQJKDKMKCYBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.